molecular formula C13H14O3 B162022 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran CAS No. 64165-99-7

5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran

Cat. No. B162022
CAS RN: 64165-99-7
M. Wt: 218.25 g/mol
InChI Key: JJKBKOOIAOIYSD-UHFFFAOYSA-N
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Description

5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran is a natural product found in plants of the genus Aspera and Rotundifolium . It has been shown to have antibacterial activity against organisms such as Escherichia coli, Pseudomonas aeruginosa . It is also a phytoalexin produced from the inoculation of sliced yacon tubers with Pseudomonas cichorii .


Synthesis Analysis

The synthesis of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran involves reaction conditions with potassium carbonate in ethanol for 1.5 hours under heating . More details about the synthesis methods can be found in the referenced literature .


Molecular Structure Analysis

The molecular formula of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran is C13H14O3 . The molecular weight is 218.25 g/mol .


Chemical Reactions Analysis

Benzofuran compounds, including 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran, have been synthesized through various methods such as metal-free cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents . Other methods include the use of catalysts like ruthenium, palladium, and indium (III) halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran include a molecular weight of 218.25 g/mol . More specific properties like melting point or boiling point were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The compound 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran has been synthesized from 5-hydroxy-3-methyl-3H-benzofuran-2-one, which itself is derived from pyruvic acid and 1,4-cyclohexanedione. This synthesis involves processes like cyclization, rearrangement, and ring expansion under reductive conditions (Luo et al., 2005).

Biological and Pharmacological Activities

  • Inhibition of Acetylcholinesterase and Butyrylcholinesterase : Specific carbamates of phenols derived from this compound have shown significant inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) ex vivo. These properties highlight its potential for applications in treating conditions like Alzheimer's disease (Luo et al., 2005).

Antimicrobial Activity

  • Antimicrobial Properties : Compounds related to 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran have been found to exhibit antimicrobial activities. For instance, derivatives isolated from the medicinal plant Eupatorium aschenbornianum showed significant activity against dermatophytes and other microorganisms (Ríos et al., 2003).

Potential for Neuroprotective Agents

  • Neuroprotective Effects : The inhibitory effect on enzymes like acetylcholinesterase suggests a potential for developing neuroprotective agents. This could be particularly relevant in the context of neurodegenerative diseases where enzyme inhibition is a therapeutic strategy (Luo et al., 2005).

Future Directions

Benzofuran compounds, including 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran, have attracted attention due to their biological activities and potential applications . They are being studied for their potential as natural drug lead compounds . Future research will likely focus on further understanding their biological activities, developing efficient synthesis methods, and exploring their potential applications in medicine .

properties

IUPAC Name

1-[2-(2-hydroxypropan-2-yl)-1-benzofuran-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-8(14)9-4-5-11-10(6-9)7-12(16-11)13(2,3)15/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKBKOOIAOIYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(=C2)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504942
Record name 1-[2-(2-Hydroxypropan-2-yl)-1-benzofuran-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran

CAS RN

64165-99-7
Record name 1-[2-(2-Hydroxypropan-2-yl)-1-benzofuran-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Lachman, EC Fernández… - Plant soil and …, 2003 - pse.agriculturejournals.cz
Yacon [Smallanthus sonchifolia (Poepp. et Endl.) H. Robinson], a native plant of the Andes, belongs to the family Compositae (Asteraceae) and it represents a traditional crop of the …
Number of citations: 264 pse.agriculturejournals.cz
M Takasugi, T Masuda - Phytochemistry, 1996 - Elsevier
Inoculation of sliced yacon tubers with Pseudomonas cichorii resulted in the formation of antifungal compounds. Three major phytoalexins were isolated and identified by spectroscopic …
Number of citations: 49 www.sciencedirect.com
J Reichling - Annual plant reviews volume 39: Functions and …, 2010 - Wiley Online Library
Plants have developed effective defence strategies to protect themselves from phytopathogenic microbes and herbivores in their environment. Disease resistance in plants depends on …
Number of citations: 130 onlinelibrary.wiley.com
P Fernandez-Soto, D Celi, E Tejera, JM Alvarez-Suarez… - Molecules, 2023 - mdpi.com
Horchata, a herbal infusion drink from Ecuador containing a mixture of medicinal plants, has been reported to exhibit anti-inflammatory, analgesic, diuretic, and antioxidant activity. The …
Number of citations: 1 www.mdpi.com
TK Lim, TK Lim - Edible Medicinal and Non Medicinal Plants: Volume 9 …, 2015 - Springer
Smallanthus sonchifolius | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Book cover Edible Medicinal and Non …
Number of citations: 2 link.springer.com
J Lachman, EC Fernández, M Orsák
Number of citations: 0
K Zajíčková - 2012 - digilib.k.utb.cz
Cílem této diplomové práce bylo zjistit obsah celkových antioxidantů a polyfenolů ve vybraných druzích listů jakonu. Dále bylo úkolem zjistit antimikrobiální účinky a v neposlední řadě …
Number of citations: 0 digilib.k.utb.cz

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